molecular formula C16H32N4O2 B5666735 1,1'-Piperazine-1,4-diylbis[2-(diethylamino)ethanone]

1,1'-Piperazine-1,4-diylbis[2-(diethylamino)ethanone]

Cat. No.: B5666735
M. Wt: 312.45 g/mol
InChI Key: ZCFCGNGILAVAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] is a synthetic organic compound with the molecular formula C16H32N4O2 This compound is characterized by the presence of a piperazine ring linked to two diethylaminoethanone groups

Preparation Methods

The synthesis of 1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] typically involves the reaction of piperazine with diethylaminoethanone derivatives. One common method involves the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions are possible, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or methanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it is incorporated into .

Comparison with Similar Compounds

1,1’-Piperazine-1,4-diylbis[2-(diethylamino)ethanone] can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

2-(diethylamino)-1-[4-[2-(diethylamino)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N4O2/c1-5-17(6-2)13-15(21)19-9-11-20(12-10-19)16(22)14-18(7-3)8-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFCGNGILAVAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCN(CC1)C(=O)CN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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